

An In-Depth Technical Guide to Disilanol Nomenclature and Properties

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Compound of Interest

Compound Name: *Disilanol*

Cat. No.: *B1248394*

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This guide provides a comprehensive overview of the nomenclature, physicochemical properties, and synthesis of **disilanols**, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature of Disilanols

The systematic naming of **disilanols** follows the principles of substitutive nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).^[1] A **disilanol** is structurally defined as a derivative of disilane containing one or more hydroxyl (-OH) groups.^[2]

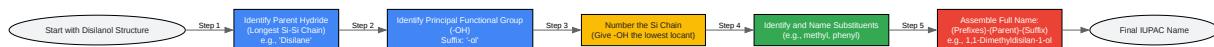
There are two primary systematic approaches to naming the parent compound, $\text{H}_3\text{Si}-\text{SiH}_2\text{OH}$:

- Based on the Parent Hydride 'Disilane': This is the more intuitive method for organosilicon compounds containing a silicon-silicon bond. The longest silicon chain forms the parent name, which is 'disilane' for a two-silicon backbone. The presence of a hydroxyl group is indicated by changing the '-e' suffix of the parent hydride to '-ol'. Locants (numbers) are used to indicate the position of the hydroxyl group, starting from one end of the disilane chain.
 - Systematic Name: Disilan-1-ol
- Based on the Parent Hydride 'Silane': In this approach, the molecule is treated as a substituted silane (SiH_4). One silicon moiety ($\text{H}_3\text{Si}-$) is named as a 'silyl' substituent, and the hydroxyl group is named with a 'hydroxy' prefix.

- IUPAC Name: hydroxy(silyl)silane[2]

While both are systematic, naming based on the longest silicon chain ('disilane') provides a more scalable framework for complex substituted molecules. For example, the compound $(CH_3)_2Si(OH)-Si(CH_3)_2H$ would be unambiguously named 1,1,2,2-tetramethyldisilan-1-ol.

The logical workflow for deriving the systematic name of a substituted **disilanol** is outlined in the diagram below.



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Caption: IUPAC systematic naming workflow for substituted **disilanols**.

Physicochemical and Spectroscopic Data

Disilanols and related siloxanes exhibit distinct structural and spectroscopic properties. The high acidity of the silanol group leads to strong hydrogen bonding, which influences their physical properties and crystal structures.[3][4] Key quantitative data are summarized below.

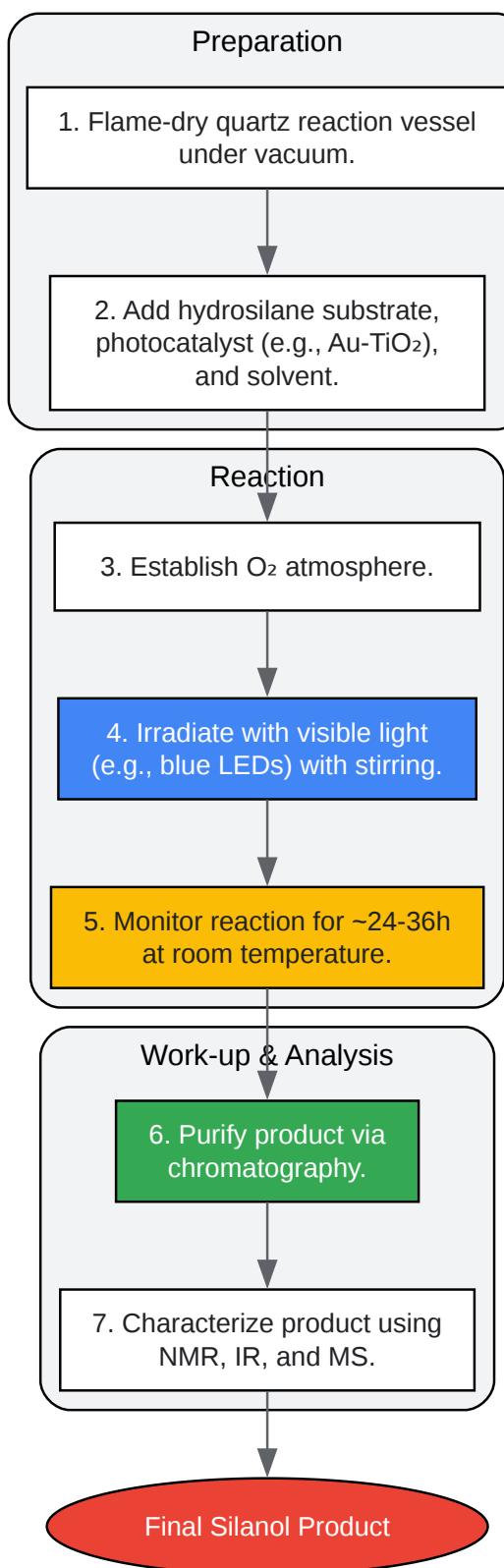
Property	Compound/Class	Value / Observation	Reference(s)
Bond Angle (°)	Disiloxanes (Si-O-Si)	147.8 - 162.5	[3]
Bond Length (Å)	Si-O (in Rh/Ir Complexes)	2.31 - 2.44	[5]
¹ H NMR (ppm)	Silanol Protons (Si-OH)	Broad signal, downfield shift with condensation	[4]
²⁹ Si NMR (ppm)	Aryl-Substituted Silanols	Chemical shifts correlate with electronic environment	[6]
IR Spectroscopy (cm ⁻¹)	Silanols (O-H stretch)	Strong, broad peak ~3100-3300	[7]

Note: Data for parent **disilanol** is limited; values are often derived from substituted analogs or related structures like disiloxanes and other organosilanols.

Experimental Protocols for Synthesis

The synthesis of silanols, including **disilanol**s, is a critical area of research, with modern methods focusing on catalytic and environmentally benign processes.[8][9] Key strategies include the hydrolysis of chlorosilanes and the oxidation of hydrosilanes.[10][11]

This method utilizes a photocatalyst to achieve the oxidation of a Si-H bond to a Si-OH group under mild conditions.[12][13] The general workflow for this synthesis is depicted below.



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Caption: General experimental workflow for photocatalytic silanol synthesis.

Detailed Methodology:

- Preparation: A quartz reaction tube is flame-dried under vacuum and cooled to room temperature.
- Reagent Addition: The hydrosilane substrate (e.g., 0.2 mmol), a photocatalyst (e.g., plasmonic Au-TiO₂), and solvent (e.g., 1 mL acetonitrile) are added to the vessel.[12] Water (2.0 to 10.0 equivalents) is added as the co-reagent.[14]
- Reaction Conditions: The vessel is sealed and placed under an oxygen atmosphere (e.g., from a balloon). The mixture is stirred and irradiated with a visible light source (e.g., 30 W blue LEDs) at room temperature.[13]
- Monitoring: The reaction progress is monitored over 24-48 hours until the starting material is consumed, as determined by techniques like GC-MS or TLC.
- Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
- Characterization: The final product's structure and purity are confirmed using ¹H NMR, ¹³C NMR, ²⁹Si NMR, and infrared (IR) spectroscopy.[6][15]

This protocol describes the conversion of organosilanes to silanols using a transition metal catalyst and water as the oxidant.[16]

Detailed Methodology:

- Catalyst Preparation: A stock solution of the catalyst (e.g., a cationic oxorhenium(V) complex) is prepared in an appropriate solvent like acetonitrile.[14][16]
- Reaction Setup: In a nitrogen-purged glovebox or using Schlenk techniques, the organosilane substrate (e.g., 1.0 M) is dissolved in the chosen solvent (e.g., CH₃CN).[14]
- Initiation: The catalyst solution (e.g., 1 mol %) and water (2.0-10.0 equivalents) are added to the stirring solution of the organosilane at room temperature (20 °C).[14]

- Monitoring: The reaction is monitored for the production of hydrogen gas and the conversion of the silane. Product yields can be determined by ^{29}Si NMR spectroscopy.[14]
- Isolation: Once the reaction is complete, the silanol product can be isolated. In some cases, yields are determined directly from the reaction mixture via NMR to avoid condensation to disiloxanes during work-up.[14] For stable silanols, standard extractive work-up and chromatographic purification can be employed.

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